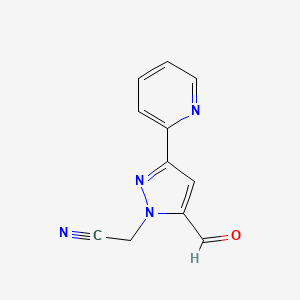

2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Descripción

The compound 2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile features a pyrazole core substituted at the 3-position with a pyridin-2-yl group and at the 5-position with a formyl group, linked to an acetonitrile moiety. This structure combines electron-withdrawing (formyl, nitrile) and aromatic (pyridine) functionalities, making it a versatile intermediate for pharmaceutical and materials science applications.

Propiedades

IUPAC Name |

2-(5-formyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O/c12-4-6-15-9(8-16)7-11(14-15)10-3-1-2-5-13-10/h1-3,5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNORBCAQBSIMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NN(C(=C2)C=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of 212.21 g/mol. The compound features a pyrazole ring fused with a pyridine moiety and an aldehyde functional group, which are known to enhance its biological interactions.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial and antifungal properties. For instance, pyrazole derivatives have been reported to inhibit various bacterial strains such as E. coli and Staphylococcus aureus .

- Antitumor Activity : Pyrazole derivatives are recognized for their anticancer potential, particularly in inhibiting specific kinases associated with tumor growth. Some studies have demonstrated that derivatives can act against BRAF(V600E) and EGFR mutations .

- Anti-inflammatory Effects : The compound has potential anti-inflammatory properties, which are critical in the treatment of chronic inflammatory diseases. Research has indicated that certain pyrazoles can reduce inflammation comparable to established anti-inflammatory drugs .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antimicrobial Evaluation : A study synthesized various pyrazole derivatives and tested them against E. coli and S. aureus. One compound showed significant inhibition at low concentrations, indicating strong antibacterial activity .

- Antitumor Screening : In vitro assays demonstrated that specific pyrazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting their use as potential anticancer agents. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation .

- Anti-inflammatory Testing : An experimental model using carrageenan-induced edema showed that certain pyrazole derivatives significantly reduced swelling, highlighting their potential as anti-inflammatory agents .

Data Table: Summary of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrazole ring with aldehyde and nitrile groups | Antimicrobial, Antitumor, Anti-inflammatory |

| Pyrazolo[3,4-b]pyridine derivatives | Fused pyridine and pyrazole rings | Antimicrobial, Antitumor |

| 5-Amino-pyrazoles | Amino group on the pyrazole ring | Antibacterial |

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:

- Hydrogen Bonding : The presence of the formyl group allows for hydrogen bonding with biological macromolecules, enhancing interaction specificity.

- Metal Ion Coordination : The pyridine moiety can coordinate with metal ions, which is crucial for the activity of many metalloenzymes.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structural characteristics allow it to interact with biological systems effectively. The following are key applications in medicinal chemistry:

- Drug Development : The presence of the formyl group allows for further functionalization, which can lead to the synthesis of diverse compound libraries for screening against specific biological targets. This is essential for identifying new drug candidates.

-

Biological Activity : Compounds similar to 2-(5-formyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile have been shown to exhibit various biological activities, including:

- Antimicrobial effects

- Antitumor properties

- Antioxidant activity

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile | Pyrazole ring with oxo group | Antioxidant activity |

| Pyrazolo[3,4-b]pyridine derivatives | Fused pyridine and pyrazole rings | Antimicrobial and antitumor activities |

| 5-Amino-pyrazoles | Amino group on the pyrazole ring | Antibacterial effects |

Materials Science

The compound's unique functional groups enable its use in materials science applications:

- Synthesis of Functional Materials : The nitrile group can act as a bioisostere of carboxylic acids, enhancing the metabolic stability and membrane permeability of drug molecules. This property is valuable in creating materials with specific functionalities.

Coordination Chemistry

The pyridine ring's ability to coordinate with metal ions opens avenues for:

- Metal Complex Formation : The compound can form complexes with transition metals, which are useful in catalysis and material synthesis.

Case Studies and Research Findings

Research has highlighted several case studies demonstrating the compound's potential:

- Antimicrobial Activity Study : A study focused on synthesizing derivatives of this compound showed promising results against various bacterial strains, suggesting its application as a lead compound in antibiotic development.

- Antitumor Research : Another investigation explored the antitumor properties of pyrazole derivatives, revealing that modifications at the formyl position significantly enhanced cytotoxicity against cancer cell lines.

- Material Development : Researchers have utilized this compound in developing new polymers with enhanced thermal stability and mechanical properties due to its unique structural features.

Comparación Con Compuestos Similares

Crystallographic and Hydrogen-Bonding Patterns

The crystal structure of a related compound () revealed intermolecular N–H···O and O–H···N hydrogen bonds, stabilizing the lattice. The target’s formyl group could similarly participate in hydrogen bonding as an acceptor, influencing crystallization behavior and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.